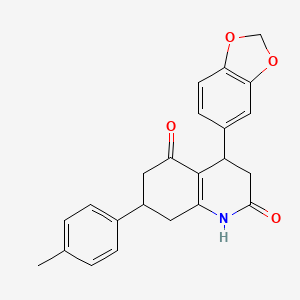

![molecular formula C11H12N2O5 B5519685 methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5519685.png)

methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate is a compound of interest due to its structural characteristics and potential applications in various fields of chemistry. The focus of this summary is on the compound's synthesis, molecular structure, chemical reactions, and its physical and chemical properties. The information presented excludes applications, drug use and dosage, and side effects, focusing solely on the scientific aspects of the compound.

Synthesis Analysis

The synthesis of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate involves several key steps, starting from basic reactants to the final product. One approach involves the reaction of methyl 4-(3-nitrophenyl)-4-oxobutanoate with sulfur tetrafluoride, followed by hydrogenation. This process affords a stable isomer, showcasing the synthetic flexibility of this compound (Buss, Coe, & Tatlow, 1997).

Molecular Structure Analysis

The molecular structure of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate has been extensively studied, revealing significant insights into its geometry and electronic configuration. Techniques such as FT-IR, NMR, and X-ray diffraction have been utilized to confirm the structure and investigate its vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis (Raju et al., 2015).

Chemical Reactions and Properties

Methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate exhibits interesting chemical reactivity, particularly in the presence of various reagents and conditions. Its reactions lead to the formation of diverse products, highlighting the compound's versatility and utility in synthetic chemistry. For example, its reaction with methyl 3-oxobutanoate produces a range of pyridine products, demonstrating its potential in the synthesis of complex organic molecules (O'Callaghan et al., 1999).

Physical Properties Analysis

The physical properties of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, such as melting point, solubility, and crystalline structure, provide valuable information for its handling and application in various chemical processes. These properties are crucial for the compound's characterization and utility in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, including its reactivity, stability, and interaction with other compounds, have been explored through spectroscopic and computational methods. Studies on its vibrational wavenumbers, molecular electrostatic potential, and charge transfer phenomena offer deep insights into its chemical behavior and potential applications (Raju et al., 2015).

Applications De Recherche Scientifique

Molecular Docking and Structural Analysis

Molecular docking and vibrational, structural, electronic, and optical studies have been conducted on butanoic acid derivatives, revealing their potential in bonding and inhibiting Placenta growth factor (PIGF-1), indicating biological activities that could have pharmacological importance. These compounds have been studied using experimental spectroscopy and theoretical calculations, demonstrating their potential as nonlinear optical materials due to their significant dipole moment and first hyperpolarizabilities (K. Vanasundari et al., 2018).

Optical Storage and Material Science

Research on azo polymers incorporating nitrophenyl derivatives, including BEM and DR1M, has shown that cooperative motion of polar side groups in amorphous polymers can result in photoinducible and photoerasable birefringence. This property is crucial for optical storage technologies, with these materials demonstrating a high photoinduced birefringence per azo chromophore, making them significant for advancements in this field (X. Meng et al., 1996).

Pharmacological Significance

Butanoic acid derivatives have been synthesized and investigated for antiproliferative activity, with specific compounds like methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate showing potential to inhibit DNA gyrase-ATPase activity. This insight suggests these compounds could be valuable in developing new therapeutic agents (L. Yurttaş et al., 2022).

Antioxidant Properties

The investigation of new 4-hydroxycoumarin derivatives for their antioxidant properties reveals the potential of compounds related to methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate in combating oxidative stress. These studies suggest a role for such compounds in developing antioxidant therapies or supplements (S. Stanchev et al., 2009).

Environmental Bioremediation

Research on the biodegradation of nitrophenol compounds by Ralstonia sp. SJ98 highlights the environmental applications of understanding and utilizing the degradation pathways of similar compounds. This work shows the potential for microbial remediation of pollutants, including those related to methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, thus contributing to environmental clean-up efforts (Bharat Bhushan et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(3-nitroanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-18-11(15)6-5-10(14)12-8-3-2-4-9(7-8)13(16)17/h2-4,7H,5-6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPYPXJSMQYUIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

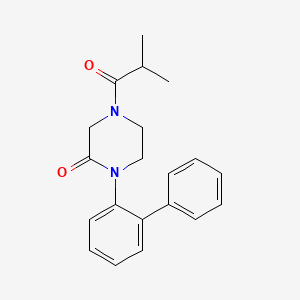

![1-[(1-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5519623.png)

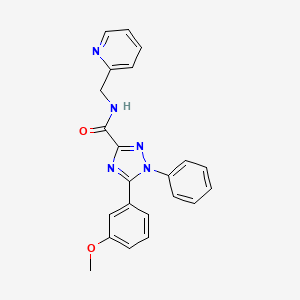

![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5519631.png)

![1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)

![1-(2-amino-2-oxoethyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5519637.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]benzamide](/img/structure/B5519657.png)

![methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5519668.png)

![4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol](/img/structure/B5519675.png)

![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5519680.png)

![3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5519682.png)

![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide hydrochloride](/img/structure/B5519690.png)